4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole

Medicinal Chemistry Building Block Derivatization C-H Arylation

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) is a functionalized trifluoromethylated isoxazole building block featuring a 5-trifluoromethyl group and a 4-cyanoethyl side chain on the isoxazole core. This specific substitution pattern distinguishes it from simpler trifluoromethylisoxazole analogs and provides a unique combination of a metabolically stable, lipophilic –CF₃ group with a synthetically versatile cyanoethyl moiety for downstream diversification.

Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol
CAS No. 220370-60-5
Cat. No. B3040627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole
CAS220370-60-5
Molecular FormulaC7H5F3N2O
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=NOC(=C1CCC#N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O/c8-7(9,10)6-5(2-1-3-11)4-12-13-6/h4H,1-2H2
InChIKeyWRZNAWMOOFEHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) Procurement Guide: Core Chemical Identity and Structural Basis for Selection


4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) is a functionalized trifluoromethylated isoxazole building block featuring a 5-trifluoromethyl group and a 4-cyanoethyl side chain on the isoxazole core [1]. This specific substitution pattern distinguishes it from simpler trifluoromethylisoxazole analogs and provides a unique combination of a metabolically stable, lipophilic –CF₃ group with a synthetically versatile cyanoethyl moiety for downstream diversification [2]. The compound serves as an advanced intermediate in medicinal chemistry and agrochemical research, where the trifluoromethyl group is recognized for enhancing metabolic stability and modulating physicochemical properties compared to non-fluorinated counterparts [3].

Why Generic Isoxazole Substitution Fails: The Differentiating Role of the 4-Cyanoethyl Group in 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5)


Procurement decisions for trifluoromethylated isoxazole building blocks cannot rely on generic class substitution. The specific 4-position substitution pattern critically determines the compound's synthetic utility and downstream functionalization potential. 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole is not interchangeable with simpler 5-(trifluoromethyl)isoxazole (CAS 116584-43-1) or other 4-substituted analogs, as the reactivity at the isoxazole 4-position is central to key elaboration pathways including intermolecular C–H arylation, lithiation, and electrophile quench [1]. The cyanoethyl group provides a distinct chemical handle that enables orthogonal transformations compared to hydrogen, alkyl, or aryl substituents at the 4-position, and the nitrile moiety offers a well-established entry point for further derivatization to amines, carboxylic acids, and tetrazoles [2]. Substitution with a non-functionalized or differently substituted analog would eliminate these specific synthetic opportunities, compromising project timelines and downstream applicability.

Quantitative Differentiation Evidence: 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) Versus Closest Analogs


4-Position Cyanoethyl Functionalization Enables Specific Derivatization Pathways Not Available to Unsubstituted 5-(Trifluoromethyl)isoxazole

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole bears a cyanoethyl substituent at the isoxazole 4-position, whereas the simpler comparator 5-(trifluoromethyl)isoxazole (CAS 116584-43-1) has an unsubstituted 4-position [1]. The reactivity at the isoxazole 4-position has been systematically explored and found to support intermolecular C–H arylation, lithiation followed by electrophile quench, and alkoxylation reactions [2]. The cyanoethyl group provides a synthetically tractable functional handle for further transformations—including reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition to tetrazoles—that are not accessible from the unsubstituted 4-H analog [3].

Medicinal Chemistry Building Block Derivatization C-H Arylation

Commercial Purity Specifications: Comparative Availability of Certified High-Purity Batches for 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5)

4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) is commercially available from established research chemical suppliers with specified purity levels of ≥98% (e.g., Chemscene CS-0519324) and ≥95% (e.g., CymitQuimica/Apollo Scientific) . In contrast, the simpler analog 5-(trifluoromethyl)isoxazole (CAS 116584-43-1) is offered at lower purity specifications of 95% or 97% [1] by comparable suppliers, with fewer vendors maintaining documented ≥98% certified lots. The cyanoethyl-substituted compound's consistent availability at ≥98% purity reduces the need for additional purification steps prior to use in sensitive synthetic sequences.

Quality Control Procurement Specification Analytical Chemistry

Class-Level Advantage of the Trifluoromethyl Group for Enhancing Metabolic Stability Relative to Non-Fluorinated Isoxazole Analogs

The trifluoromethyl group present in 4-(2-cyanoethyl)-5-(trifluoromethyl)isoxazole confers well-documented class-level advantages in metabolic stability and lipophilicity modulation. Structure-activity relationship studies across trifluoromethylated isoxazole series demonstrate that the –CF₃ group significantly enhances antiproliferative activity compared to non-fluorinated analogs: for example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) exhibited an IC₅₀ of 2.63 μM against MCF-7 breast cancer cells, which is approximately 8-fold more potent than its non-trifluoromethylated analog 14 (IC₅₀ = 19.72 μM) [1]. This class-level evidence supports the inclusion of the trifluoromethyl group as a strategic molecular design element for programs prioritizing enhanced potency and metabolic stability.

Metabolic Stability Drug Discovery Fluorine Chemistry

Best Application Scenarios for 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole (CAS 220370-60-5) Based on Quantitative Evidence


Synthesis of 4-Position Diversified Trifluoromethylated Isoxazole Libraries for Structure–Activity Relationship (SAR) Studies

The cyanoethyl group at the isoxazole 4-position provides a functional handle that enables orthogonal diversification chemistry not possible with unsubstituted or alkyl-substituted analogs. Researchers engaged in medicinal chemistry hit-to-lead or lead optimization programs can utilize this compound as an advanced intermediate to generate focused libraries of 4-position elaborated isoxazoles through nitrile group transformations (reduction to amines, hydrolysis to acids, cycloaddition to tetrazoles) [1]. The compound's commercial availability at ≥98% purity supports reproducible SAR exploration without the variability introduced by impurities [2].

Metabolic Stability-Enhanced Drug Candidate Scaffold Construction

For drug discovery programs targeting intracellular or metabolically labile therapeutic targets, the trifluoromethyl group provides a class-validated advantage in metabolic stability and membrane permeability [1]. The 5-CF₃ substitution pattern on the isoxazole core has been shown in related series to reduce metabolic clearance compared to non-fluorinated counterparts, making this building block suitable for constructing lead compounds in oncology, CNS, or anti-infective therapeutic areas where extended half-life and oral bioavailability are key design criteria [2].

C–H Arylation and Late-Stage Functionalization at the Isoxazole 4-Position

The isoxazole 4-position in trifluoromethylated isoxazole building blocks has been demonstrated to be amenable to intermolecular C–H arylation, lithiation/electrophile quench, and alkoxylation reactions with useful tolerance to a range of functionalities [1]. 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole, bearing a functionalized 4-position, can serve as a substrate for these validated elaboration protocols, enabling the rapid synthesis of structurally diverse analogs for biological evaluation without requiring de novo scaffold synthesis for each new derivative [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Cyanoethyl)-5-(trifluoromethyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.